molecular formula C6H4BrClN4 B1381651 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1649478-43-2

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1381651
CAS RN: 1649478-43-2
M. Wt: 247.48 g/mol
InChI Key: XTMXLJNLUZTSNC-UHFFFAOYSA-N
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Description

The compound “6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been used in various applications in drug design due to its structural versatility .


Synthesis Analysis

The synthesis of TP derivatives, including “6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, has been explored in medicinal chemistry . The TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, which allows it to be used as a possible surrogate of the purine ring . The choice of substituents on the TP ring can alter its properties, making it a versatile scaffold in drug design .


Chemical Reactions Analysis

The TP heterocycle has been used in various applications in drug design . For example, it has been used as a surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

This compound has shown moderate antiproliferative activities against cancer cells, which could make it a candidate for further research in cancer treatment options .

Fatty Acid-Binding Proteins (FABPs) Research

FABPs are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Compounds like 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine may be studied for their interactions with FABPs .

properties

IUPAC Name

6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMXLJNLUZTSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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